molecular formula C17H25Cl2N B15345257 (E)-2-(p-Chlorophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride CAS No. 52807-80-4

(E)-2-(p-Chlorophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride

Cat. No.: B15345257
CAS No.: 52807-80-4
M. Wt: 314.3 g/mol
InChI Key: XSVWOQCHFVBDNK-YXRIWLDLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(p-Chlorophenyl)-3-(dimethylaminomethyl)bicyclo(222)octane, hydrochloride is a synthetic organic compound known for its unique bicyclic structure This compound features a p-chlorophenyl group and a dimethylaminomethyl group attached to a bicyclo(222)octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(p-Chlorophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo(2.2.2)octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the p-Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the bicyclic core is alkylated with a p-chlorophenyl compound in the presence of a Lewis acid catalyst.

    Attachment of the Dimethylaminomethyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for reagent addition and product isolation can also improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminomethyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the p-chlorophenyl group, potentially converting it to a p-chlorocyclohexyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the p-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products

    Oxidation: N-oxides of the dimethylaminomethyl group.

    p-Chlorocyclohexyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(p-Chlorophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride is used as a model compound to study the reactivity of bicyclic systems and the effects of substituents on reaction mechanisms.

Biology

Biologically, this compound is investigated for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with various biological targets, making it useful in the study of receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its structural features suggest it could act as a central nervous system agent, possibly influencing neurotransmitter systems.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (E)-2-(p-Chlorophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The p-chlorophenyl group and the dimethylaminomethyl group play crucial roles in binding to these targets, potentially modulating their activity. The bicyclic structure provides rigidity, which can enhance binding specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(p-Chlorophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane: Lacks the (E)-configuration, which may affect its biological activity.

    2-(p-Chlorophenyl)-3-(aminomethyl)bicyclo(2.2.2)octane: Lacks the dimethyl groups, potentially altering its interaction with biological targets.

    2-(p-Chlorophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane: Contains a single methyl group, which may influence its pharmacokinetic properties.

Uniqueness

The (E)-configuration and the presence of both the p-chlorophenyl and dimethylaminomethyl groups make (E)-2-(p-Chlorophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride unique. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

52807-80-4

Molecular Formula

C17H25Cl2N

Molecular Weight

314.3 g/mol

IUPAC Name

[(2R)-3-(4-chlorophenyl)-2-bicyclo[2.2.2]octanyl]methyl-dimethylazanium;chloride

InChI

InChI=1S/C17H24ClN.ClH/c1-19(2)11-16-12-3-5-13(6-4-12)17(16)14-7-9-15(18)10-8-14;/h7-10,12-13,16-17H,3-6,11H2,1-2H3;1H/t12?,13?,16-,17?;/m1./s1

InChI Key

XSVWOQCHFVBDNK-YXRIWLDLSA-N

Isomeric SMILES

C[NH+](C)C[C@@H]1C2CCC(C1C3=CC=C(C=C3)Cl)CC2.[Cl-]

Canonical SMILES

C[NH+](C)CC1C2CCC(C1C3=CC=C(C=C3)Cl)CC2.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.